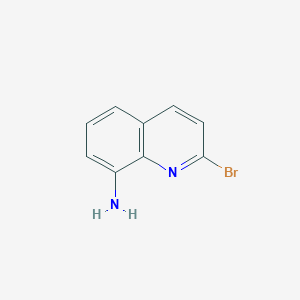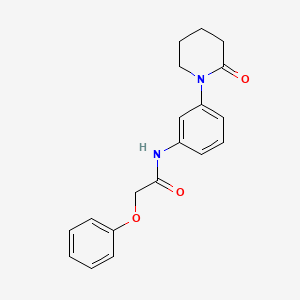
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one, more commonly referred to as PPEE, is a synthetic compound belonging to the piperazine family of compounds. It has been used in a variety of scientific research, including as a ligand in drug discovery and as a model system for studying the structure and function of proteins. PPEE is of particular interest due to its ability to bind to a number of different protein targets, making it a useful tool for studying the effects of drugs on various biochemical pathways.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives involving piperazine and pyrrolidine structures exhibit significant anticancer activity. For instance, a study focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, highlighting their potential in anticancer applications. These compounds were evaluated for their effectiveness against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancers, showing promising results at certain concentrations (Kumar et al., 2013).
Chemical Synthesis
The compound also plays a crucial role in the field of chemical synthesis, where it acts as a building block for the creation of various chemical structures. A notable example includes the stereoselective synthesis of pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones, which demonstrates the versatility of piperazine and pyrrolidine in facilitating nucleophilic addition-cyclization processes. This method produces compounds with excellent regioselectivities and diastereoselectivities, showcasing the compound's utility in synthesizing complex molecular structures (Han et al., 2019).
Antimalarial Agents
Piperazine and pyrrolidine derivatives have also been synthesized and evaluated for their antimalarial properties. These studies have found that certain aryl piperazine and pyrrolidine derivatives inhibit the growth of Plasmodium falciparum, a chloroquine-resistant strain. The research identifies specific structural components crucial for antiplasmodial activity, providing insights into the development of new antimalarial agents (Mendoza et al., 2011).
Hydroaminomethylation
In the realm of catalysis, the compound has been implicated in facilitating highly efficient and selective hydroaminomethylation reactions. A study demonstrates the use of a pyrrole-substituted phosphine ligand for the hydroaminomethylation of 1-octene and piperidine, achieving high activities and selectivities. This application underscores the potential of such compounds in catalytic processes, leading to the development of more efficient synthetic methods (Hamers et al., 2009).
properties
IUPAC Name |
1-piperazin-1-yl-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c14-10(9-12-5-1-2-6-12)13-7-3-11-4-8-13/h11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXNAFSAVGIEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2924772.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)

![N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2924780.png)
![(Z)-2-cyano-N-(4-methylphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924781.png)


![Ethyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2924785.png)

![5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2924787.png)
![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2924788.png)


